methanol](/img/structure/B13209679.png)
[1-(Aminomethyl)-3-methylcyclopentyl](cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-3-methylcyclopentylmethanol: is an organic compound with the molecular formula C10H19NO. This compound is characterized by the presence of an aminomethyl group attached to a cyclopropyl ring, which is further connected to a methanol group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-methylcyclopentylmethanol typically involves the reaction of cyclopropylmethanol with an aminomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also studied for its reactivity and potential to form novel compounds.
Biology: In biological research, 1-(Aminomethyl)-3-methylcyclopentylmethanol is investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-3-methylcyclopentylmethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The cyclopropyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[1-(Aminomethyl)cyclopropyl]methanol: This compound has a similar structure but lacks the methyl group on the cyclopentyl ring.
[1-(Aminomethyl)cyclopentyl]methanol: This compound has a similar structure but lacks the cyclopropyl group.
Uniqueness: The presence of both the aminomethyl and cyclopropyl groups in 1-(Aminomethyl)-3-methylcyclopentylmethanol makes it unique. These groups contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
[1-(aminomethyl)-3-methylcyclopentyl]-cyclopropylmethanol |
InChI |
InChI=1S/C11H21NO/c1-8-4-5-11(6-8,7-12)10(13)9-2-3-9/h8-10,13H,2-7,12H2,1H3 |
InChI Key |
KTJWGKGSWXIIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CN)C(C2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


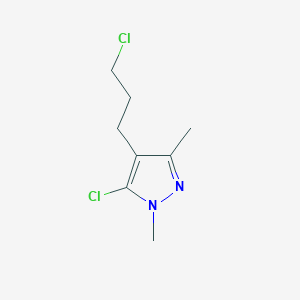
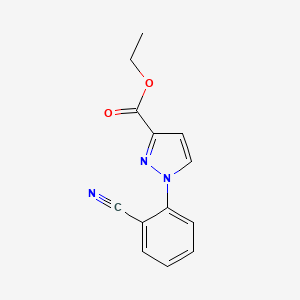
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde](/img/structure/B13209615.png)


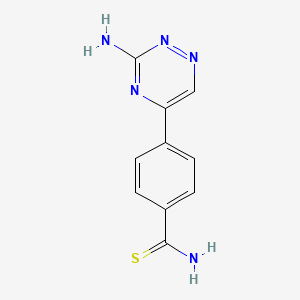
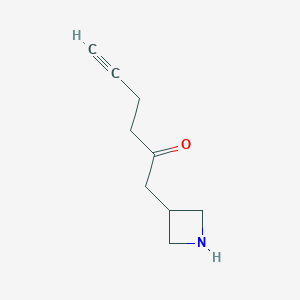
![5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13209659.png)
![5-[(Diethylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B13209663.png)
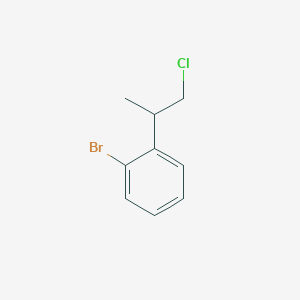
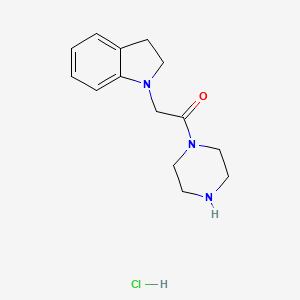
![tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13209683.png)
![8-Carbamoyl-2-methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B13209689.png)
![4'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13209691.png)
